molecular formula C9H11Cl2NO2 B2797328 (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride CAS No. 490034-82-7

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride

Cat. No.: B2797328
CAS No.: 490034-82-7
M. Wt: 236.09
InChI Key: STLSXIDFGSTKTE-QRPNPIFTSA-N
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Description

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative with a specific stereochemistry. It is an important compound in the field of medicinal chemistry due to its potential therapeutic applications. The hydrochloride salt form enhances its solubility and stability, making it suitable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzaldehyde.

    Formation of Intermediate: The 2-chlorobenzaldehyde is reacted with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Chiral Resolution: The racemic mixture of the amine is resolved using chiral agents to obtain the (S)-enantiomer.

    Hydrochloride Salt Formation: The (S)-3-Amino-3-(2-chloro-phenyl)-propionicacid is then converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(2-chloro-phenyl)-propionicacid HCl: The enantiomer of the compound with different stereochemistry.

    2-Chlorophenylglycine: A structurally similar compound with a different functional group arrangement.

    3-Amino-3-phenylpropionic acid: Lacks the chloro substituent but has a similar backbone structure.

Uniqueness

(3S)-3-Amino-3-(2-chlorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and chloro functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-3-(2-chlorophenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-4-2-1-3-6(7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLSXIDFGSTKTE-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CC(=O)O)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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